molecular formula C55H100O6 B1240960 [(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate

[(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate

Cat. No.: B1240960
M. Wt: 857.4 g/mol
InChI Key: HLYOUKKBNQIMLH-CYRKDGISSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate is a triglyceride, a type of lipid molecule composed of three fatty acid chains esterified to a glycerol backbone. This particular triglyceride consists of one hexadecenoic acid (16:1(9Z)), one stearic acid (18:0), and one linoleic acid (18:2(9Z,12Z)) . Triglycerides are essential components of human metabolism, serving as a major form of energy storage and playing a crucial role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate typically involves the esterification of glycerol with the respective fatty acids. The reaction is catalyzed by an acid or base, often using reagents like sulfuric acid or sodium hydroxide. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

Industrial production of triglycerides, including this compound, often employs enzymatic methods using lipases. These enzymes catalyze the esterification of glycerol with fatty acids under milder conditions compared to chemical methods. This approach is advantageous due to its specificity and reduced formation of by-products.

Chemical Reactions Analysis

Types of Reactions

[(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are employed.

    Transesterification: Catalysts such as sodium methoxide or lipases are used.

Major Products

    Oxidation: Hydroperoxides, aldehydes, and ketones.

    Hydrolysis: Glycerol and free fatty acids.

    Transesterification: New esters and glycerol.

Scientific Research Applications

[(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate has diverse applications in scientific research:

    Chemistry: Used as a model compound to study lipid oxidation and hydrolysis mechanisms.

    Biology: Investigated for its role in cellular metabolism and energy storage.

    Medicine: Studied for its involvement in cardiovascular and liver diseases, as well as its potential therapeutic applications.

    Industry: Utilized in the formulation of cosmetics, food products, and biofuels.

Mechanism of Action

The mechanism of action of [(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate involves its hydrolysis by lipases to release free fatty acids and glycerol. These free fatty acids can be further metabolized to generate energy or serve as precursors for the synthesis of other lipids. The compound also interacts with various cellular pathways, influencing lipid metabolism and signaling processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate is unique due to its specific combination of fatty acids, which influences its physical and chemical properties, as well as its biological functions. The presence of both saturated and unsaturated fatty acids allows it to participate in a wide range of metabolic processes and reactions.

Properties

Molecular Formula

C55H100O6

Molecular Weight

857.4 g/mol

IUPAC Name

[(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate

InChI

InChI=1S/C55H100O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h16,19,21,24-25,27,52H,4-15,17-18,20,22-23,26,28-51H2,1-3H3/b19-16-,24-21-,27-25-/t52-/m1/s1

InChI Key

HLYOUKKBNQIMLH-CYRKDGISSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\CCCCCC)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCC)COC(=O)CCCCCCCC=CCC=CCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate
Reactant of Route 2
Reactant of Route 2
[(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate
Reactant of Route 3
Reactant of Route 3
[(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate
Reactant of Route 4
Reactant of Route 4
[(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate
Reactant of Route 5
Reactant of Route 5
[(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate
Reactant of Route 6
Reactant of Route 6
[(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.